

Septamycin (CAS Number 54927-63-8): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Septamycin

Cat. No.: B15564538

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Abstract

Septamycin, with the Chemical Abstracts Service (CAS) number 54927-63-8, is a polyether ionophore antibiotic. Isolated from strains of *Streptomyces albus* and *Streptomyces hygroscopicus*, it is a monocarboxylic acid that demonstrates a broad spectrum of biological activity.^{[1][2]} This technical guide provides a comprehensive overview of **Septamycin**, including its chemical and physical properties, biological functions, and the experimental methodologies used for its study. The information is intended to support research and development efforts in the fields of microbiology, parasitology, and drug discovery.

Chemical and Physical Properties

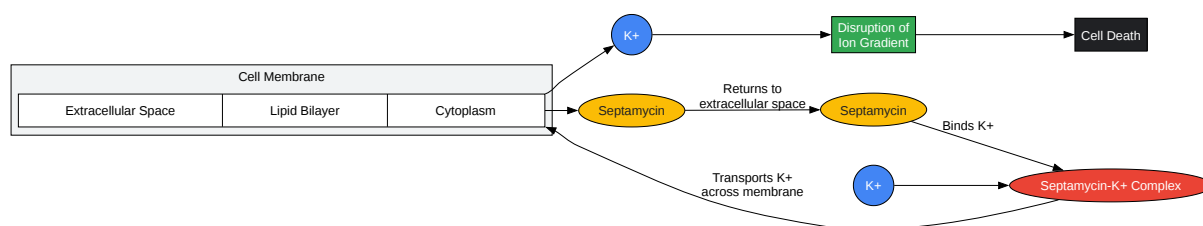
Septamycin is a complex polycyclic and polyether molecule.^[1] Its ability to form complexes with metal cations is central to its biological activity.^[2] The key physicochemical properties of **Septamycin** are summarized in the table below.

Property	Value	Reference
CAS Number	54927-63-8	[1]
Molecular Formula	C ₄₈ H ₈₂ O ₁₆	[1]
Molecular Weight	915.17 g/mol	[1]
Exact Mass	914.5603	[1]
Elemental Analysis	C, 63.00; H, 9.03; O, 27.97	[1]
Melting Point	101.5°C	[3]
Boiling Point (est.)	727.06°C	[3]
Density (est.)	1.0623 g/cm ³	[3]
pKa (Predicted)	4.39 ± 0.10	[3]
Appearance	Solid	[4]
Synonyms	A28695A, A 28695A, A-28695A	[1]

Biological Activity and Mechanism of Action

Septamycin exhibits potent activity against Gram-positive bacteria and coccidian parasites, particularly *Eimeria tenella*, the causative agent of coccidiosis in poultry.[2][5] Its mode of action is characteristic of polyether ionophores, which function by disrupting the natural ion gradients across cellular membranes.

As an ionophore, **Septamycin** chelates metal cations, primarily monovalent cations like potassium (K⁺), and transports them across lipid bilayers. This process dissipates the electrochemical potential across the cell membrane, which is essential for numerous cellular functions, including nutrient transport, ATP synthesis, and maintenance of intracellular pH. The influx and efflux of ions ultimately lead to metabolic disruption and cell death.



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Mechanism of Action of **Septamycin** as a Polyether Ionophore.

Experimental Protocols

The following sections detail the methodologies for the isolation, characterization, and evaluation of the biological activity of **Septamycin**.

Isolation and Characterization of Septamycin

This protocol is based on the methods described by Keller-Juslén et al. (1975) for the isolation of **Septamycin** from *Streptomyces hygroscopicus*.^[2]

1. Fermentation:

- A culture of *Streptomyces hygroscopicus* NRRL 5678 is grown in a suitable fermentation medium.
- The medium composition and fermentation conditions (temperature, pH, aeration, and agitation) are optimized for the production of **Septamycin**.

2. Extraction:

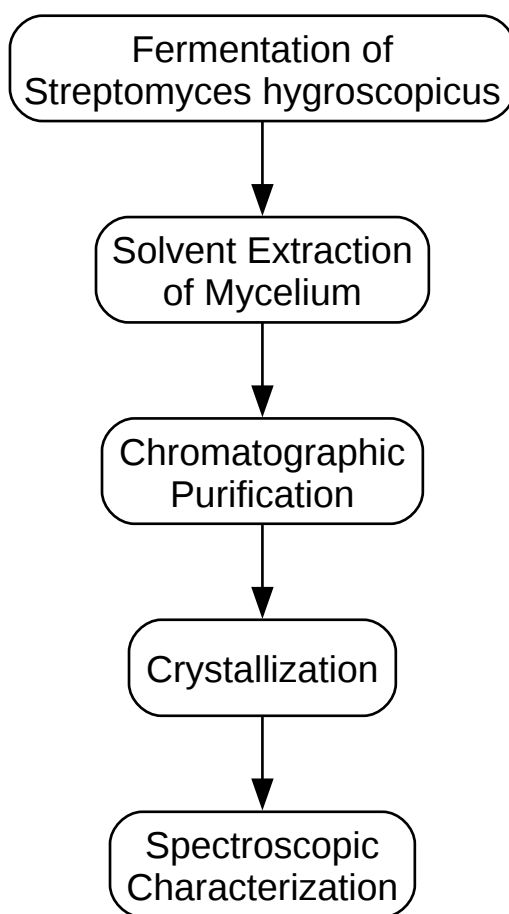
- The fermentation broth is harvested and the mycelium is separated from the supernatant by filtration or centrifugation.
- The active compound is extracted from the mycelium using an organic solvent such as methanol or acetone.
- The solvent extract is then concentrated under reduced pressure.

3. Purification:

- The crude extract is subjected to a series of chromatographic techniques for purification.
- This may include column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Fractions are collected and assayed for biological activity to identify those containing **Septamycin**.

4. Crystallization and Characterization:

- The purified **Septamycin** is crystallized from a suitable solvent system.
- The structure and identity of the compound are confirmed using analytical techniques such as:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate the chemical structure.
 - Infrared (IR) Spectroscopy: To identify functional groups.
 - X-ray Crystallography: To determine the three-dimensional structure.



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Workflow for the Isolation and Characterization of **Septamycin**.

In Vitro Antibacterial Susceptibility Testing

The antibacterial activity of **Septamycin** can be determined using standard methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Inoculum:

- A pure culture of the test bacterium (e.g., a Gram-positive strain) is grown overnight in a suitable broth medium.
- The bacterial suspension is adjusted to a standardized turbidity, typically 0.5 McFarland standard.

2. Broth Microdilution Method:

- A serial two-fold dilution of **Septamycin** is prepared in a 96-well microtiter plate containing broth medium.
- Each well is inoculated with the standardized bacterial suspension.
- Positive (no antibiotic) and negative (no bacteria) control wells are included.
- The plate is incubated at the optimal temperature for the test bacterium for 18-24 hours.
- The MIC is determined as the lowest concentration of **Septamycin** that completely inhibits visible bacterial growth.

In Vitro Anticoccidial Activity Assay

The efficacy of **Septamycin** against *Eimeria tenella* can be assessed in vitro using a sporozoite invasion assay in cell culture.

1. Oocyst Sporulation and Sporozoite Excystation:

- *Eimeria tenella* oocysts are collected and induced to sporulate by incubation in a potassium dichromate solution with aeration.
- Sporulated oocysts are then treated to release sporozoites through mechanical disruption and enzymatic digestion (e.g., with trypsin and bile salts).

2. Cell Culture and Infection:

- A suitable host cell line (e.g., Madin-Darby Bovine Kidney cells - MDBK) is cultured in multi-well plates.
- The cells are infected with the freshly excysted sporozoites.

3. Treatment and Evaluation:

- The infected cell cultures are treated with various concentrations of **Septamycin**.
- A non-treated infected culture serves as a positive control, and an uninfected culture as a negative control.

- After a suitable incubation period (e.g., 24-48 hours), the effect of **Septamycin** on sporozoite invasion and development can be quantified using methods such as:
 - Microscopic counting: Staining and counting the number of intracellular parasites.
 - Quantitative PCR (qPCR): Measuring the amount of parasite-specific DNA.

Safety and Handling

Septamycin is a potent biological agent and should be handled with care. The oral LD50 in rats is reported to be 10 mg/kg, indicating high toxicity.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

Septamycin is a polyether ionophore with significant antibacterial and anticoccidial properties. Its mechanism of action, centered on the disruption of cellular ion homeostasis, makes it an interesting subject for further research, particularly in the context of combating drug-resistant pathogens. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and biological evaluation of **Septamycin**, facilitating continued investigation into its therapeutic potential.

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- To cite this document: BenchChem. [Septamycin (CAS Number 54927-63-8): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564538#septamycin-cas-number-54927-63-8-information]

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